molecular formula C28H23Cl2N3O4 B2649142 (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone CAS No. 442649-88-9

(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2649142
CAS No.: 442649-88-9
M. Wt: 536.41
InChI Key: BQGUMCUOWYABOJ-UHFFFAOYSA-N
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Description

The compound “(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone” is a synthetic organic molecule that features a quinoline, pyrazole, and methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline moiety: Starting with a chlorinated aniline derivative, the quinoline ring can be constructed through a Skraup synthesis.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling reactions: The quinoline and pyrazole intermediates can be coupled using a palladium-catalyzed cross-coupling reaction.

    Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often under anhydrous conditions and inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The chloro groups in the quinoline and phenyl rings can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved could include signal transduction, cell cycle regulation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone
  • (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-fluorophenyl)methanone

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of both chloro and methoxy groups can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3O4/c1-35-18-9-10-22-17(12-18)13-20(27(30)31-22)24-15-23(16-8-11-25(36-2)26(14-16)37-3)32-33(24)28(34)19-6-4-5-7-21(19)29/h4-14,24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGUMCUOWYABOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4Cl)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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